Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-
Description
Properties
CAS No. |
67707-04-4 |
|---|---|
Molecular Formula |
C43H41N3 |
Molecular Weight |
599.8 g/mol |
IUPAC Name |
4-[(9-butylcarbazol-3-yl)-[4-(N-methylanilino)phenyl]methyl]-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C43H41N3/c1-4-5-30-46-41-19-13-12-18-39(41)40-31-34(24-29-42(40)46)43(32-20-25-37(26-21-32)44(2)35-14-8-6-9-15-35)33-22-27-38(28-23-33)45(3)36-16-10-7-11-17-36/h6-29,31,43H,4-5,30H2,1-3H3 |
InChI Key |
UMAFXEHJBLLIRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)N(C)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C6=CC=CC=C6)C7=CC=CC=C71 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the reaction of 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid with aryl halide derivatives under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and electronic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Physicochemical Properties and Performance
Thermal and Solubility Profiles
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 607.8 | ~750 | 478.7 |
| Melting Point (°C) | Not reported | >250 | 80–85 |
| Solubility | Moderate in THF | Low in ethanol | High in hexane |
Insights :
- The target compound’s balance of aromaticity and alkyl substitution enables moderate solubility in organic solvents, critical for thermal paper coatings .
Q & A
Basic: What synthetic strategies are recommended for preparing Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-]?
Answer:
The synthesis of this compound involves coupling a carbazole derivative with bis(N-methyl-N-phenyl)benzenamine precursors. A validated approach includes:
- Step 1: Preparation of 9-butyl-9H-carbazole-3-carbaldehyde via Friedel-Crafts alkylation or Vilsmeier-Haack formylation of carbazole.
- Step 2: Condensation with 4,4'-methylenebis(N-methyl-N-phenylbenzenamine) under acidic or basic conditions (e.g., using NaOtBu in toluene at 80–100°C under inert atmosphere).
- Validation: Characterize intermediates via ¹H/¹³C NMR and FTIR to confirm aldehyde formation and Schiff base linkage. Reference protocols for carbazole functionalization in similar systems .
Basic: Which spectroscopic and analytical techniques are critical for structural elucidation?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm methylene bridge formation, carbazole substitution, and N-methyl/N-phenyl groups.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify C=N stretching (≈1600–1650 cm⁻¹) from the methylene linkage and carbazole aromatic C-H vibrations.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the carbazole and benzenamine moieties.
- Thermogravimetric Analysis (TGA): Assess thermal stability for material science applications .
Advanced: How does the carbazole moiety influence the compound’s electronic properties compared to simpler benzenamine derivatives?
Answer:
The carbazole group introduces π-conjugation and electron-rich heteroaromaticity , enhancing:
- Charge Transport: Carbazole’s planar structure facilitates hole-transport properties, relevant for organic semiconductors.
- Optoelectronic Tuning: Substituents (e.g., butyl chain) modulate solubility and aggregation behavior.
- Comparative Analysis: Unlike 4,4'-methylenebis(N,N-dimethylbenzenamine) ( ), the carbazole derivative exhibits redshifted UV-Vis absorption and higher fluorescence quantum yield due to extended conjugation. Validate via cyclic voltammetry (HOMO/LUMO levels) and time-resolved photoluminescence .
Advanced: Are there contradictions in mutagenicity data between this compound and structurally similar derivatives?
Answer:
- reports that 4,4'-methylenebis(N,N-dimethylbenzenamine) is mutagenic in Salmonella typhimurium assays but lacks carcinogenicity in humans (IARC Group 3).
- Contradiction: The carbazole analog may exhibit reduced mutagenicity due to steric hindrance from the butyl group, but increased bioactivity from the carbazole’s planar structure.
- Resolution: Conduct Ames tests with TA98 and TA100 strains, and compare with micronucleus assays to assess clastogenicity. Cross-reference with computational toxicity models (e.g., DEREK Nexus ) .
Advanced: What methodologies are used to evaluate its application in thermally stable epoxy polymers?
Answer:
- Blending and Curing: Mix with diglycidyl ether of bisphenol-A (DER-332) and cure with diamines (e.g., 4,4'-diaminodiphenylmethane).
- Thermal Analysis:
- TGA: Measure decomposition onset temperature (typically >300°C for robust epoxies).
- Differential Scanning Calorimetry (DSC): Determine glass transition temperature (Tg) and cure kinetics.
- Mechanical Testing: Evaluate tensile strength and modulus to correlate structure-thermal stability relationships .
Advanced: How can transcriptomic profiling elucidate its antifungal mechanisms?
Answer:
- Experimental Design: Expose Aspergillus flavus to sub-inhibitory concentrations (e.g., 50–100 µM) and perform RNA-seq.
- Key Pathways: Focus on aflatoxin biosynthesis genes (e.g., aflR, aflS), oxidative stress response (CAT, SOD), and global regulators (e.g., laeA).
- Validation: Use qRT-PCR for differentially expressed genes and LC-MS to quantify aflatoxin B1 suppression.
- Insight: Downregulation of laeA disrupts secondary metabolism, linking transcriptional control to antifungal activity .
Advanced: What strategies address discrepancies in solubility and aggregation during photophysical studies?
Answer:
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) with sonication for dispersion.
- Aggregation Control: Introduce bulky substituents (e.g., tert-butyl) or use surfactants (e.g., CTAB) in aqueous studies.
- Advanced Techniques: Use dynamic light scattering (DLS) to monitor particle size and atomic force microscopy (AFM) to image thin-film morphology.
- Reference: Compare with carbazole-based polymers in OLED studies for best practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
